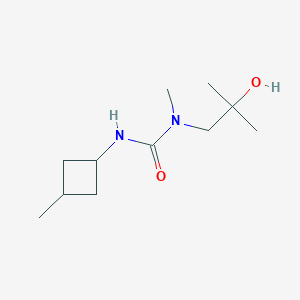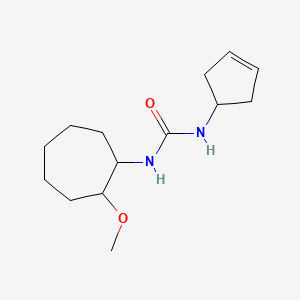
2-(Oxan-4-ylamino)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-4-ylamino)-2-phenylacetamide, also known as OAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OAPA is a member of the amide family of compounds and is characterized by its unique chemical structure, which consists of a phenyl group attached to an oxan-4-ylamino group via a carbonyl linkage.
Wirkmechanismus
The mechanism of action of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reversible inhibition of acetylcholinesterase. This compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has been shown to modulate the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Oxan-4-ylamino)-2-phenylacetamide in laboratory experiments is its high potency as an acetylcholinesterase inhibitor. This allows for the use of lower concentrations of this compound, which can reduce the risk of non-specific effects or toxicity. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing or continuous infusion in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Oxan-4-ylamino)-2-phenylacetamide. One area of interest is the development of new analogs or derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reaction of 4-aminooxan-2-one with phenylacetyl chloride in the presence of a base catalyst, such as triethylamine. The reaction proceeds via an acylation mechanism, which results in the formation of this compound as the final product. The purity of this compound can be improved through recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(Oxan-4-ylamino)-2-phenylacetamide has been widely used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Eigenschaften
IUPAC Name |
2-(oxan-4-ylamino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(16)12(10-4-2-1-3-5-10)15-11-6-8-17-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGHNMTXOCBLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)


![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)






